Bienvenue dans la boutique en ligne BenchChem!

2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide

Lipophilicity Halogen Bonding Medicinal Chemistry

2-Bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034371-01-0) is a synthetic small molecule with the formula C16H14BrN5O and a molecular weight of approximately 372.23 g/mol. It belongs to the class of ortho-halogenated benzamides linked to a 3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl methylamine scaffold.

Molecular Formula C16H14BrN5O
Molecular Weight 372.226
CAS No. 2034371-01-0
Cat. No. B2840653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide
CAS2034371-01-0
Molecular FormulaC16H14BrN5O
Molecular Weight372.226
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C16H14BrN5O/c1-22-10-11(8-21-22)15-14(18-6-7-19-15)9-20-16(23)12-4-2-3-5-13(12)17/h2-8,10H,9H2,1H3,(H,20,23)
InChIKeySWPAUTJFJVQRNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034371-01-0) – Compound Class and Procurement Context


2-Bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034371-01-0) is a synthetic small molecule with the formula C16H14BrN5O and a molecular weight of approximately 372.23 g/mol . It belongs to the class of ortho-halogenated benzamides linked to a 3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl methylamine scaffold . This structural class has been associated in patent literature with CDK11 protein kinase inhibitory activity and anticancer potential [1]. The compound features an ortho-bromo substituent on the benzamide ring, a key differentiator from its chloro, unsubstituted, and other positional isomer analogs in terms of steric bulk, lipophilicity, and halogen-bonding capability.

Why 2-Bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide Cannot Be Swapped for Its Chloro or Unsubstituted Analogs


In-class benzamide analogs bearing a common pyrazine-pyrazole scaffold may appear interchangeable, but the ortho-halogen substituent profoundly impacts both physicochemical and pharmacological properties. The bromine atom (van der Waals radius ~1.85 Å) is significantly larger than chlorine (~1.75 Å) and hydrogen (~1.20 Å), altering molecular conformation, lipophilicity (ΔlogP ~+0.5–0.8 for Br vs Cl substitution), and polarizability [1]. In kinase inhibitor scaffolds, ortho-halogen substitution has been shown to modulate hinge-region binding through halogen-bonding interactions with backbone carbonyl oxygens, an interaction strength that follows the order Br > Cl > H [2]. Consequently, substituting the 2-bromo compound with its 2-chloro or unsubstituted parent analog can lead to quantifiable differences in target engagement, cellular permeability, and metabolic stability, as elaborated in the quantitative evidence below.

Quantitative Evidence Guide: 2-Bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide vs. Closest Analogs


Ortho-Bromo Substitution Increases Lipophilicity and Polarizability Relative to the 2-Chloro Analog

The ortho-bromo substituent on the benzamide ring of the target compound (C-Br bond) confers higher lipophilicity and polarizability compared to the 2-chloro analog [1]. Bromine substitution at the ortho position has been shown to increase logP by approximately 0.55 units relative to chlorine substitution in aromatic benzamide systems [2]. Enhanced polarizability of bromine also strengthens halogen-bonding (XB) interactions with protein backbone carbonyls; quantum chemical calculations indicate XB interaction energies of approximately −2.5 to −4.0 kcal/mol for Br···O=C contacts versus −1.5 to −2.5 kcal/mol for Cl···O=C contacts [3]. For the target compound, this translates to a predicted logP of ~3.0–3.5 compared to ~2.5–3.0 for the 2-chloro analog, and a higher calculated polarizability (Br: ~3.05 ų vs. Cl: ~2.18 ų), which may be critical in modulating membrane permeability and target binding kinetics.

Lipophilicity Halogen Bonding Medicinal Chemistry

Ortho-Halogen Steric Bulk Modulates Conformational Preference of the Benzamide Torsion Angle

The ortho-bromo substituent introduces greater steric hindrance than ortho-chloro or ortho-hydrogen, altering the preferred torsion angle between the benzamide carbonyl and the aromatic ring. This can affect the three-dimensional presentation of the pharmacophore to the kinase ATP-binding site [1]. In ortho-substituted benzamides, the dihedral angle between the amide plane and the phenyl ring shifts from approximately 10–20° (ortho-H) to 30–40° (ortho-Cl) to 40–55° (ortho-Br), as determined by X-ray crystallography of analogous benzamide derivatives [2]. This conformational change can reposition the pyrazine-pyrazole scaffold relative to the hinge region of kinases, potentially altering selectivity profiles among CDK, Aurora, and other kinase family members.

Conformational Analysis Steric Effects Structure-Activity Relationship

Molecular Weight and Heavy Atom Count Differentiate the 2-Bromo Analog from Lighter Halogen Analogs for Property-Based Drug Design Filters

The target compound's molecular weight of 372.23 g/mol and heavy atom count of 23 place it at the upper limit of typical fragment-to-lead optimization space, distinguishing it from the lighter 2-chloro analog (MW ~328.80, 22 heavy atoms) and the unsubstituted parent (MW ~294.35, 21 heavy atoms) [1]. In the context of property-based drug design filters, the bromo compound has a higher molecular weight and different atom-type composition, which may influence solubility, permeability, and metabolic stability. The presence of bromine also provides a convenient handle for metabolic studies (e.g., monitoring debromination) and for potential late-stage functionalization via cross-coupling chemistry, advantages not shared by the chloro or unsubstituted analogs [2].

Drug-likeness Physicochemical Properties Lead Optimization

Application Scenarios for 2-Bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide in Research and Industrial Settings


Chemical Probe for Kinase Selectivity Profiling in Pyrazole-Benzamide Scaffold Series

The ortho-bromo substituent's distinct steric and electronic profile makes this compound valuable as a selectivity probe within a series of pyrazole-benzamide kinase inhibitors. When tested alongside the 2-chloro and unsubstituted parent analogs against a panel of kinases (e.g., CDK family, Aurora kinases, as suggested by the patent family CN107235906B [1]), differential inhibition patterns attributable to halogen effects can help deconvolute structure-activity relationships. The bromine atom's stronger halogen-bonding potential relative to chlorine may confer unique interactions with hinge-region residues, enabling researchers to map the halogen-bonding pharmacophore of the target kinase.

Late-Stage Functionalization Scaffold via Aryl Bromide Cross-Coupling

The ortho-bromo substituent serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck), enabling rapid diversification of the benzamide ring for structure-activity relationship (SAR) exploration [2]. This positions the 2-bromo compound as a versatile intermediate for library synthesis, rather than an endpoint compound, distinguishing it from the 2-chloro analog, which has lower reactivity in oxidative addition steps.

Metabolic Stability and Halogen Retention Studies

The carbon-bromine bond in the ortho position presents a distinct metabolic liability profile compared to the carbon-chlorine bond. Researchers can use the 2-bromo compound as a tool to study cytochrome P450-mediated oxidative debromination versus dechlorination, providing insights into the metabolic fate of halogenated aromatic systems in drug candidates [3]. The heavier bromine atom also facilitates metabolite identification via mass spectrometry due to its characteristic isotopic pattern (79Br/81Br).

Quote Request

Request a Quote for 2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.